N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-2-5-14(19-18-10)16-6-7-17-15(20)11-3-4-12-13(8-11)22-9-21-12/h2-5,8H,6-7,9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSXINLLJOBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
The 1,3-benzodioxole-5-carboxylic acid fragment is activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIEA (N,N-Diisopropylethylamine). For instance, a protocol adapted from pyridine ligand synthesis involves dissolving the carboxylic acid (1.0 equiv) in DMF, followed by sequential addition of DIEA (3.0 equiv) and HATU (1.2 equiv) to form the active ester. The resultant intermediate is then reacted with N-(2-aminoethyl)-6-methylpyridazin-3-amine (1.1 equiv) at room temperature for 12–16 hours, yielding the target amide after reverse-phase HPLC purification.
Table 1: Representative Coupling Conditions and Yields
| Coupling Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DIEA | DMF | 25°C | 16 | 68 |
| EDC | NMM | DCM | 0°C → RT | 5 | 50 |
| TBTU | DIPEA | THF | 40°C | 8 | 72 |
Synthesis of the Ethylenediamine Intermediate
The ethylenediamine linker, N-(2-aminoethyl)-6-methylpyridazin-3-amine, is synthesized via reductive amination or nucleophilic substitution. A two-step sequence involves:
Reductive Amination of 6-Methylpyridazin-3-amine
In a hydrogenation reactor, 6-methylpyridazin-3-amine (1.0 equiv) is treated with 2-chloroethylamine hydrochloride (1.2 equiv) in methanol under 50 psi H₂ in the presence of Raney nickel at 40°C for 12 hours. Post-reduction, the crude product is filtered through Celite and concentrated to afford the secondary amine, which is subsequently purified via silica gel chromatography (eluent: 5–10% MeOH/CH₂Cl₂).
Alternative Pathway: Buchwald-Hartwig Amination
Optimization of Reaction Parameters
Solvent and Temperature Effects
DMF and dichloromethane (DCM) are preferred solvents for amide bond formation due to their high polarity and compatibility with coupling agents. Elevated temperatures (40–50°C) improve reaction rates but may promote epimerization, necessitating strict temperature control.
Catalytic Systems
Palladium-based catalysts, such as Pd(OAc)₂, enhance coupling efficiency in aromatic amination steps. However, residual palladium must be removed via chelating resins to meet pharmaceutical purity standards.
Analytical Characterization
Final compounds are validated using:
-
LC-MS : To confirm molecular weight (e.g., m/z 367.36 [M+H]⁺ for the target compound).
-
¹H NMR : Characteristic peaks include δ 2.42 ppm (s, 3H, CH₃ from pyridazine), δ 6.85–7.71 ppm (m, 4H, benzodioxole aromatic protons), and δ 8.64 ppm (s, 1H, NH amide).
-
HPLC Purity : ≥95% as determined by reverse-phase C18 chromatography (gradient: 10–90% acetonitrile in 0.1% TFA).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the benzodioxole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or aminated compounds.
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- A benzodioxole moiety, which is known for its biological activity.
- A pyridazine ring, contributing to its pharmacological properties.
- An aminoethyl side chain that enhances solubility and bioavailability.
Molecular Formula
The molecular formula for N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide is C_{13}H_{14}N_{4}O_{3}.
Antiparasitic Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antiparasitic activity. For instance, studies on imidazopyridazine series have shown that structural modifications can enhance potency against Plasmodium falciparum, the causative agent of malaria. The incorporation of the pyridazine moiety into drug design has been linked to improved enzyme inhibition and parasite suppression .
Fluorescent Probes
The fluorescent properties of benzodioxole derivatives make them suitable candidates for use as biological probes. The synthesis of bicyclic pyridinones with extended fluorescence characteristics suggests potential applications in tracing biological pathways and cellular imaging . These compounds can serve as markers in various biochemical assays.
Cancer Treatment
Recent patents have highlighted the potential of compounds similar to this compound as inhibitors for cancer-related enzymes. Research indicates that modifying the side chains can lead to enhanced activity against specific cancer targets, providing a pathway for developing new anticancer therapies .
Neuroprotective Effects
Studies suggest that compounds with similar structural frameworks may exhibit neuroprotective effects. The presence of the pyridazine ring might interact with neuroreceptors, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antiparasitic Efficacy
A study focused on the optimization of pyridazine-based inhibitors demonstrated that specific substitutions at the pyridazine position significantly increased potency against PfCDPK1, a target enzyme in malaria treatment. The introduction of an aminoethyl group was crucial for enhancing binding affinity .
Case Study 2: Fluorescence in Biological Systems
In another investigation, derivatives of benzodioxole were tested as fluorescent probes in live-cell imaging. The results showed that these compounds could effectively label cellular structures without causing cytotoxicity, indicating their potential for use in real-time biological studies .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antiparasitic | 5.0 | |
| Compound B | Fluorescent Probe | - | |
| Compound C | Cancer Inhibitor | 10.0 | |
| Compound D | Neuroprotective | - |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide ()
Structural Similarities : Shares the benzodioxole-5-carboxamide core.
Key Differences :
- Heterocycle : The target compound’s pyridazine is replaced with a 4-hydroxy-1,3-thiazole ring, which may alter electronic properties and hydrogen-bonding capacity.
- Synthesis: Synthesized via Hantzsch cyclization (76% yield) as a tautomeric mixture, highlighting divergent synthetic pathways compared to the target compound’s likely amide coupling . Applications: Thiazole derivatives often exhibit antimicrobial or anticancer activity, suggesting possible divergence in biological targets from pyridazine-based analogs.
N-[2-(Trifluoromethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide ()
Structural Similarities : Retains the benzodioxole-5-carboxamide group.
Key Differences :
- Substituent: A trifluoromethylphenyl group replaces the pyridazinylethylamino chain, introducing strong electron-withdrawing effects and enhanced lipophilicity. Physicochemical Impact: The trifluoromethyl group improves metabolic stability and membrane permeability, common in agrochemicals (e.g., pesticides) and CNS drugs . Commercial Relevance: Listed with multiple suppliers (ZINC568366, MFCD02859589), indicating industrial interest, unlike the target compound’s niche research status.
Tulmimetostat ()
Structural Similarities : Contains a 2H-1,3-benzodioxole-5-carboxamide backbone.
Key Differences :
- Complexity : Additional substituents include a chlorophenyl, methoxiazetidine, and methylsulfanyl groups, creating a polycyclic structure.
Pharmacological Profile : As a C28H36ClN3O5S derivative, tulmimetostat likely targets epigenetic regulators (e.g., histone methyltransferases), contrasting with the target compound’s simpler structure .
Piperflanilide ()
Structural Similarities : Benzodioxole-5-carboxamide core.
Key Differences :
- Substituents : Bromo, difluoro, and tetrafluoro groups suggest pesticidal activity, leveraging halogen bonds for target specificity.
Applications : Registered in pesticide databases, emphasizing agrochemical utility versus the target compound’s presumed pharmaceutical focus .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Yield | Applications | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Benzodioxole-5-carboxamide | 6-Methylpyridazinylethylamino | N/A | Research (putative) | Potential kinase modulation |
| N-[2-(4-Acetylanilino)-thiazol-5-yl] analog | Benzodioxole-5-carboxamide | 4-Hydroxy-thiazole, acetylanilino | 76% | Antimicrobial/anticancer | Tautomerism, Hantzsch synthesis |
| N-[2-(Trifluoromethyl)phenyl] analog | Benzodioxole-5-carboxamide | Trifluoromethylphenyl | Commercial | Agrochemicals/CNS | High lipophilicity |
| Tulmimetostat | Benzodioxole-5-carboxamide | Chlorophenyl, methoxiazetidine | N/A | Epigenetic therapy | Polycyclic, enzyme inhibition |
| Piperflanilide | Benzodioxole-5-carboxamide | Bromo, tetrafluoroalkyl | N/A | Pesticides | Halogen-bonding specificity |
Research Findings and Implications
- Heterocycle Impact : Pyridazine (target) vs. thiazole () alters electronic profiles and target engagement. Thiazoles often enhance antibacterial activity, while pyridazines are explored in CNS disorders .
- Substituent Effects : Trifluoromethyl groups () improve pharmacokinetics, whereas halogenated derivatives () prioritize pesticidal potency .
- Synthetic Accessibility : Catalyst-free Hantzsch cyclization () offers efficient routes for thiazole analogs, contrasting with the target compound’s likely multi-step amide coupling.
Biological Activity
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- IUPAC Name : this compound
- Molecular Formula : C16H21N5O3
- Molecular Weight : 331.37 g/mol
Research into the biological activity of this compound has indicated several mechanisms through which it may exert its effects:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other derivatives that target cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-proliferative effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting cytokine production and signaling pathways associated with inflammation .
In Vitro Studies
In vitro evaluations have been conducted to assess the biological activity of this compound:
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of similar benzodioxole derivatives on various cancer cell lines, revealing that modifications in the molecular structure could enhance anticancer activity through increased binding affinity to target proteins involved in cell signaling pathways .
- Case Study on Anti-inflammatory Mechanism : Another investigation demonstrated that benzodioxole derivatives could inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application for inflammatory diseases .
Conclusion and Future Directions
The biological activity of this compound shows promise in various therapeutic areas, particularly in oncology and inflammation. Continued research is necessary to elucidate its precise mechanisms of action and to optimize its structural properties for enhanced efficacy.
Future studies should focus on:
- In Vivo Evaluations : Assessing the pharmacokinetics and pharmacodynamics in animal models to better understand the therapeutic potential.
- Structural Optimization : Modifying the chemical structure to improve selectivity and reduce potential side effects.
- Mechanistic Studies : Further exploring the molecular pathways affected by this compound to identify additional therapeutic targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the benzodioxole core followed by coupling with the pyridazine derivative. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient condensation between the benzodioxole carboxylic acid and the ethylenediamine-pyridazine intermediate .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC is critical to isolate high-purity intermediates and final products .
- Optimization : Experimental design (DoE) methods, such as factorial design, can systematically evaluate variables (temperature, solvent polarity, catalyst loading) to maximize yield .
Q. How can the structural integrity and purity of this compound be validated in academic research settings?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>98% threshold recommended) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- NMR : Assign peaks for benzodioxole (δ 6.8–7.2 ppm aromatic protons) and pyridazine (δ 8.1–8.5 ppm) moieties to verify connectivity .
Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer :
- ADMET Prediction : Software like ACD/Labs Percepta or SwissADME can estimate logP (~2.5–3.5), aqueous solubility (<50 µM), and metabolic stability .
- Quantum Chemical Calculations : DFT methods (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) to guide reactivity studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., target affinity vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to differentiate true target inhibition from off-target effects.
- Orthogonal Assays : Validate binding affinity with SPR (surface plasmon resonance) alongside cell-based viability assays (e.g., MTT) .
- Metabolite Screening : LC-MS/MS profiling identifies reactive metabolites that may explain cytotoxicity .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbonate moieties to enhance solubility and oral bioavailability .
- CYP Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
- In Silico PK Modeling : Tools like GastroPlus simulate absorption/distribution based on experimental logD and permeability data .
Q. How can reaction pathways for scaled-up synthesis be designed while minimizing waste and side products?
- Methodological Answer :
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce byproduct formation in amide coupling steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
